Iodoacetic anhydride

Übersicht

Beschreibung

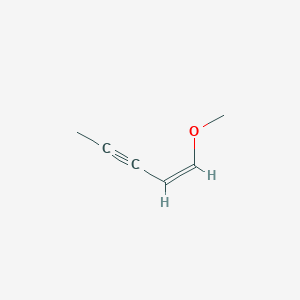

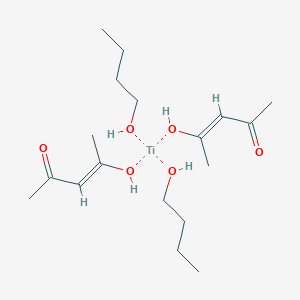

Iodoacetic anhydride is a chemical compound with the molecular formula C4H4I2O3 . It is used as a linker for the development of reagents used for differential protein quantitation via ion scanning . It is also used in the synthesis of N-iodoacetyl glycosylamine derivatives and converting amino precursors to IA derivatives .

Synthesis Analysis

Iodoacetic anhydride can be synthesized using various methods . One common method involves the reaction with thionyl chloride at 45 - 50°C .Molecular Structure Analysis

The molecular structure of Iodoacetic anhydride includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 12 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 esters (aliphatic), and 1 anhydride .Chemical Reactions Analysis

Iodoacetic anhydride is used in various chemical reactions. It is used as a reactant for the synthesis of N-iodoacetyl glycosylamine derivatives and converting amino precursors to IA derivatives . It is also used for linking lysine residues to N-terminal α-amino groups of peptides .Physical And Chemical Properties Analysis

Iodoacetic anhydride has a molecular weight of 353.8817 g/mol . It is soluble in chloroform . The density of Iodoacetic anhydride is 2.7±0.1 g/cm3 . Its boiling point is 276.9±25.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Analytical Chemistry: Detection of Iodoacetic Acid in Biological Samples

Iodoacetic anhydride is used in the development of analytical methods for detecting iodoacetic acid (IAA) in biological specimens. A study has developed a GC–MS/MS method for determining IAA in plasma, urine, feces, liver, kidney, and tissues . This method is crucial for understanding the distribution and excretion of IAA in mammals after ingestion, given its potential cytotoxicity and carcinogenicity .

Environmental Science: Tracking Disinfection By-Products

In environmental science, iodoacetic anhydride helps in studying disinfection by-products (DBPs) in water treatment. IAA, a DBP itself, forms when disinfectants react with organic matter and iodine ions in water. Understanding the presence and concentration of IAA in drinking water is essential due to its elevated cytotoxicity and genotoxicity compared to other DBPs .

Biochemistry: Protein Quantitation

Iodoacetic anhydride serves as a linker in the development of reagents for differential protein quantitation via ion scanning. It’s used in synthesizing N-iodoacetyl glycosylamine derivatives and converting amino precursors to IA derivatives, which are essential for protein analysis and quantification .

Molecular Biology: Peptide Modification

In molecular biology, iodoacetic anhydride is used for linking lysine residues to N-terminal α-amino groups of peptides. This application is significant for peptide modifications, which can affect the structure and function of proteins, and is useful in various research and therapeutic contexts .

Organic Synthesis: Reagent for Capping Amines

Iodoacetic anhydride is utilized in organic synthesis as a reagent for capping amines, yielding a thiol-reactive iodo-derivative. This is particularly useful in the synthesis of complex organic molecules where selective functional group transformations are required .

Toxicology: Study of Cytotoxic and Genotoxic Effects

Iodoacetic anhydride is instrumental in toxicological studies to investigate the cytotoxic and genotoxic effects of IAA. Research in this field contributes to the understanding of the potential health risks associated with exposure to halogenated compounds .

Wirkmechanismus

Target of Action

Iodoacetic anhydride (IAA) primarily targets lysine residues and N-terminal α-amino groups of peptides . It is used as a linker for the development of reagents used for differential protein quantitation via ion scanning . It also reacts with cysteine residues in proteins .

Mode of Action

IAA interacts with its targets by linking lysine residues to N-terminal α-amino groups of peptides . It also acts by capping amines and yielding a thiol reactive iodo-derivative . This interaction results in structural and conformational changes in the target proteins, causing elongation and unfolding of the protein due to loosening of the backbone and polypeptide chains .

Biochemical Pathways

IAA affects the pentose phosphate pathway (PPP) and Embden-Meyerhof-Parnas pathway (EMP) . The increased metabolism in PPP and EMP, as well as the decreased tricarboxylic acid (TCA) cycle, might be relevant to the increased growth and DHA biosynthesis in the mutants . IAA is also known to inhibit glycolysis from muscle glycogen .

Pharmacokinetics

It is known that iaa is soluble in chloroform , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of IAA and their impact on its bioavailability.

Result of Action

IAA induces significant molecular and cellular effects. It reduces cell viability and intracellular lysozyme activity . It also induces DNA damage and increases the expression of P21/Cdkn1a, a cyclin-dependent kinase inhibitor, both in vitro and in vivo . These changes result in impaired immune protein function in coelomocytes, leading to cellular dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of IAA. For instance, IAA is a water disinfection byproduct formed by reactions between oxidizing disinfectants and iodide . The presence of iodide in raw water in certain regions can lead to the formation of iodination disinfection byproducts during chloramine-assisted disinfection of naturally iodide-containing water . These environmental factors can potentially affect the concentration, distribution, and toxicity of IAA in the environment.

Safety and Hazards

Iodoacetic anhydride is classified as Acute Tox. 3; Skin Corr. 1A; Eye Dam. 1; H301, H314, H318 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Eigenschaften

IUPAC Name |

(2-iodoacetyl) 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2O3/c5-1-3(7)9-4(8)2-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNSZWOCWHGHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970240 | |

| Record name | Iodoacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Iodoacetic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Iodoacetic anhydride | |

CAS RN |

54907-61-8 | |

| Record name | Iodoacetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054907618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoacetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does iodoacetic anhydride achieve high selectivity for the N-terminal α-amino group in peptides, despite the presence of other nucleophilic groups like lysine side chains?

A1: Iodoacetic anhydride exhibits remarkable selectivity for the N-terminal α-amino group over lysine side chains primarily due to the pH control employed during the reaction. At a pH of 6.0, the α-amino group (pKa ~ 8) is significantly more nucleophilic than the ε-amino group of lysine (pKa ~ 10.5). This difference in pKa values allows for preferential acylation of the N-terminus with minimal modification of lysine residues [, , ].

Q2: Can you elaborate on the mechanism of action of iodoacetic anhydride in peptide modification and its advantages over alternative methods?

A2: Iodoacetic anhydride acts as an acylating agent. Its reaction with the N-terminal α-amino group proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of a stable iodoacetylated peptide [, , ]. This modification offers several advantages over traditional crosslinking methods like 2-iminothiolane or N-hydroxysuccinimide esters. Specifically, iodoacetic anhydride demonstrates superior selectivity for the α-amino group, minimizing side reactions with other amino acid residues such as His, Met, and Lys []. This selectivity is crucial in minimizing unwanted modifications and ensuring the desired product formation.

Q3: What are the potential applications of iodoacetic anhydride in peptide and protein chemistry beyond simple crosslinking?

A3: Iodoacetic anhydride's utility extends beyond basic crosslinking. It facilitates the creation of cyclic peptides by reacting with peptides containing a nucleophilic side chain (e.g., Met, Lys) []. This cyclization reaction is particularly efficient for Lys and Met residues and holds potential for developing novel peptide therapeutics and probes. Additionally, iodoacetic anhydride serves as a valuable tool for incorporating complex carbohydrate structures into peptides. This is achieved by reacting iodoacetylated peptides with thiol-containing oligosaccharides, offering a route to prepare glycosylated peptides with potential applications in various biological studies [].

Q4: How does iodoacetylation of peptides influence their fragmentation patterns in mass spectrometry, and what are the analytical benefits?

A4: Iodoacetylation, specifically at the N-terminus, simplifies the high-energy collision spectra of peptides in tandem mass spectrometry []. This modification promotes the formation of predominantly N-terminal fragment ions (a(n) and d(n) ions), simplifying spectral interpretation. The abundance of d(n) ions also aids in differentiating between leucine and isoleucine residues, which can be challenging in conventional peptide fragmentation. This simplified fragmentation pattern facilitates faster and more confident peptide sequencing, particularly beneficial for complex mixtures or modified peptides.

Q5: What are some of the limitations of using iodoacetic anhydride for peptide modification?

A5: While iodoacetic anhydride offers several advantages, it does have limitations. One notable drawback is its incompatibility with cysteine residues, requiring their protection before the reaction []. Additionally, the reaction conditions, especially pH, need to be carefully controlled to ensure the desired selectivity for the N-terminal α-amino group [, ]. Deviations from optimal pH can lead to side reactions with other nucleophilic residues.

Q6: Are there any documented instances of iodoacetic anhydride being used to modify non-peptide biomolecules?

A6: Yes, iodoacetic anhydride has been successfully employed in the synthesis of luminescent europium(III) chelates for labeling bioactive molecules like antibodies []. This application demonstrates the versatility of iodoacetic anhydride beyond peptide and protein modification, highlighting its potential in developing novel bioanalytical tools.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)

![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)

![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)